3-Chloro-2-(3-methoxypropoxy)phenylamine
Overview
Description
3-Chloro-2-(3-methoxypropoxy)phenylamine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine (aniline) core with a chlorine atom substituted at the 3rd position and a 3-methoxypropoxy group substituted at the 2nd position . The exact structure can be represented by the SMILES notation: COCCCOC1=C (C=CC=C1Cl)N .Scientific Research Applications
1. Synthesis and Antimicrobial Activity
A study by Mallikarjunaswamy et al. (2017) details the synthesis of pyrimidine derivatives, including 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine, and evaluates their antimicrobial activity. The compounds were characterized using various analytical methods, indicating potential applications in antimicrobial research (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
2. Soil Metabolism and Environmental Impact
Research by Briggs and Ogilvie (1971) explores the metabolism of 3-Chloro-4-methoxyaniline, a compound closely related to 3-Chloro-2-(3-methoxypropoxy)phenylamine, in soil. This study is significant for understanding the environmental impact and degradation processes of such compounds (Briggs & Ogilvie, 1971).
3. Reactivity with Triphenylphosphine
Mamedov, Nuretdinov, and Polushina (1989) investigated the reaction of N, N-dimethylamide and methyl ester of 3-phenyl-3-chloro-2-ketopropionic acid with triphenylphosphine. Their findings contribute to the understanding of chemical reactions involving chloro-phenylamine derivatives (Mamedov, Nuretdinov, & Polushina, 1989).
4. Polymer Synthesis and Electrochemical Properties
Nguyen and Dao (1990) explored the electrochemical oxidation of 3-methoxydiphenylamine, creating polymeric films with potential applications in electrochemistry. This research provides insight into the use of methoxyphenylamine derivatives in polymer synthesis and their electrochemical applications (Nguyen & Dao, 1990).
Safety and Hazards
The specific safety and hazard information for 3-Chloro-2-(3-methoxypropoxy)phenylamine was not found in the search results. It’s important to handle all chemicals with appropriate safety measures, and this compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Properties
IUPAC Name |
3-chloro-2-(3-methoxypropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-3-7-14-10-8(11)4-2-5-9(10)12/h2,4-5H,3,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHYGAZNWBJQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275389 | |
Record name | 3-Chloro-2-(3-methoxypropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-36-2 | |
Record name | 3-Chloro-2-(3-methoxypropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946727-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(3-methoxypropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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